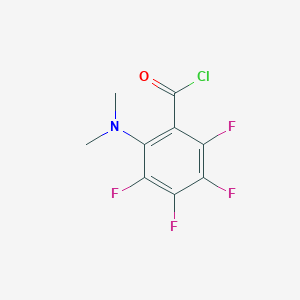

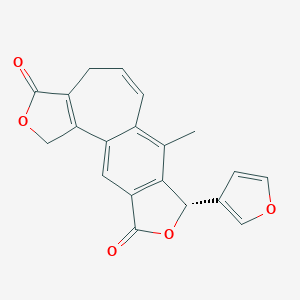

![molecular formula C10H9NO3 B178514 Methyl 2-methylbenzo[d]oxazole-6-carboxylate CAS No. 136663-23-5](/img/structure/B178514.png)

Methyl 2-methylbenzo[d]oxazole-6-carboxylate

Overview

Description

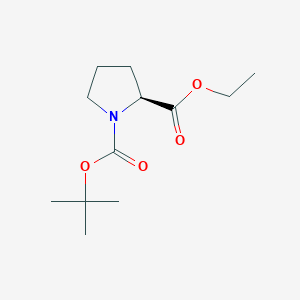

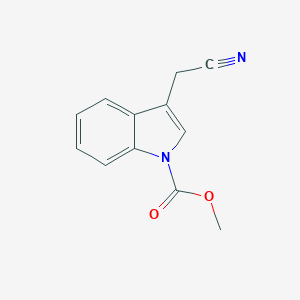

“Methyl 2-methylbenzo[d]oxazole-6-carboxylate” is a chemical compound with the CAS Number: 136663-23-5 . Its molecular formula is C10H9NO3 and it has a molecular weight of 191.18 g/mol . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9NO3/c1-6-11-8-4-3-7 (10 (12)13-2)5-9 (8)14-6/h3-5H,1-2H3 . The canonical SMILES representation is CC1=NC2=C (O1)C=C (C=C2)C (=O)OC .

Physical And Chemical Properties Analysis

“Methyl 2-methylbenzo[d]oxazole-6-carboxylate” has a molecular weight of 191.18 g/mol . It has a topological polar surface area of 52.3 Ų and a complexity of 231 . The compound has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . It also has 2 rotatable bonds .

Scientific Research Applications

Antioxidant Activity and Analytical Methods

Research on benzoxazoles and their derivatives, including Methyl 2-methylbenzo[d]oxazole-6-carboxylate, often explores their antioxidant properties. Analytical methods used in determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, are critical in evaluating the potential therapeutic applications of these compounds. These assays assess the kinetics of reaction pathways, including the transfer of a hydrogen atom or an electron, which are fundamental in understanding the antioxidant capacity of complex samples, including benzoxazoles (Munteanu & Apetrei, 2021).

Environmental Impact and Fate of Benzoxazoles

The environmental fate and behavior of benzoxazole compounds, including their breakdown and persistence in aquatic environments, are significant areas of research. Studies have detailed the occurrence, fate, and behavior of related compounds in water, noting their biodegradability and ubiquity in surface water and sediments. This research is crucial for understanding the environmental impact of benzoxazole derivatives and guiding the development of more sustainable chemical practices (Haman et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

Related compounds such as 2-methylbenzoxazole have been used in the synthesis of hiv-reverse transcriptase inhibitors , suggesting potential targets could be enzymes involved in viral replication.

Mode of Action

A related compound, 2-methylbenzoxazole, has been reported to condense with aromatic aldehyde having acidic protons during the synthesis of hiv-reverse transcriptase inhibitors . This suggests that Methyl 2-methylbenzo[d]oxazole-6-carboxylate might interact with its targets in a similar manner, potentially leading to the inhibition of key enzymes.

properties

IUPAC Name |

methyl 2-methyl-1,3-benzoxazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-6-11-8-4-3-7(10(12)13-2)5-9(8)14-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIGMBXJEQUHKPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(O1)C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60478781 | |

| Record name | Methyl 2-methylbenzo[d]oxazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methylbenzo[d]oxazole-6-carboxylate | |

CAS RN |

136663-23-5 | |

| Record name | Methyl 2-methylbenzo[d]oxazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

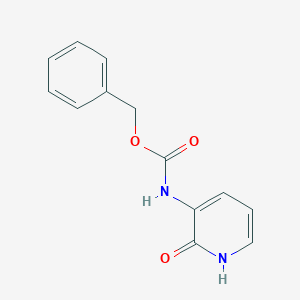

![Spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B178442.png)